molecular formula C22H20FN3O B11235214 N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-indol-3-yl)acetamide

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-indol-3-yl)acetamide

Cat. No.: B11235214
M. Wt: 361.4 g/mol
InChI Key: BWVJZOQCRCAVJO-UHFFFAOYSA-N
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Description

N-(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-indol-3-yl)acetamide is a synthetic small molecule featuring a carbazole scaffold substituted with fluorine at the 6-position and an acetamide-linked indole moiety. Its structure combines a tetrahydrocarbazole core (providing conformational rigidity and hydrophobic interactions) with an indole-acetamide pharmacophore (often associated with bioactivity in kinase inhibition or apoptosis modulation).

Properties

Molecular Formula

C22H20FN3O

Molecular Weight

361.4 g/mol

IUPAC Name

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-indol-3-yl)acetamide

InChI

InChI=1S/C22H20FN3O/c23-14-8-9-19-17(11-14)16-5-3-7-20(22(16)26-19)25-21(27)10-13-12-24-18-6-2-1-4-15(13)18/h1-2,4,6,8-9,11-12,20,24,26H,3,5,7,10H2,(H,25,27)

InChI Key

BWVJZOQCRCAVJO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)F)NC(=O)CC4=CNC5=CC=CC=C54

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight (g/mol) logP Hydrogen Bond Donors Hydrogen Bond Acceptors Key Substituents
Target Compound ~383.42* ~3.8* 3 3 6-Fluoro, Indole-3-yl acetamide
Y044-5038 (Methoxy analog) [12] 387.48 4.31 3 3 6-Methoxy, 2-Methylindole
Compound 21 (Chlorophenyl) [10] 298.75 3.5 2 2 4-Chlorophenyl, Indole-3-yl acetamide
10j (Anticancer derivative) [4] ~500.0* ~5.0* 2 5 4-Chlorobenzoyl, 5-Methoxy, 2-Methyl

*Estimated values based on structural similarity.

Implications for Drug Design

  • Fluorine vs. Methoxy : The 6-fluoro substitution in the target compound likely improves blood-brain barrier penetration compared to the methoxy analog (Y044-5038) due to reduced polarity and steric hindrance.
  • Indole Substitutions : Unsubstituted indole (target) may offer better solubility than methylated analogs (e.g., Y044-5038) but could be prone to oxidative metabolism.

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